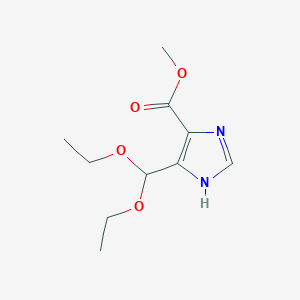

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJAAHYRVLTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(N=CN1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509996 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85109-99-5 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Foreword: Navigating the Synthesis of a Versatile Imidazole Precursor

For the discerning researcher in drug discovery and organic synthesis, the imidazole scaffold represents a cornerstone of molecular design. Its presence in numerous biologically active compounds underscores the enduring importance of developing efficient routes to novel imidazole derivatives. This guide focuses on the synthesis of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate (CAS Number: 85109-99-5), a key intermediate possessing two distinct functional groups amenable to further chemical elaboration.

This document is structured to provide a holistic understanding of the synthesis, from the underlying mechanistic principles to practical considerations for reaction setup, workup, and characterization. It is intended for an audience of trained researchers and scientists, and assumes a working knowledge of standard organic chemistry laboratory techniques and safety procedures.

I. The Strategic Importance of this compound

The imidazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The subject of this guide, this compound, is of particular interest due to its unique substitution pattern. The diethoxymethyl group serves as a protected aldehyde, which can be unmasked under acidic conditions to reveal a reactive formyl group at the 5-position. The methyl carboxylate at the 4-position offers a handle for transformations such as amidation or reduction.

This dual functionality makes it a versatile precursor for the synthesis of a diverse library of substituted imidazoles, which are valuable in the development of:

-

Antifungal and anticancer agents

-

Enzyme inhibitors

-

Receptor modulators

The strategic placement of a protected aldehyde and an ester on the imidazole core allows for sequential and selective modifications, a key advantage in the complex multi-step syntheses often required in drug development.

II. The Core Synthesis: Anionic Cycloaddition

The cornerstone of this synthesis is the base-mediated cycloaddition between methyl isocyanoacetate and diethoxyacetonitrile. This reaction proceeds through the formation of a stabilized anion from methyl isocyanoacetate, which then acts as a nucleophile, attacking the nitrile carbon of diethoxyacetonitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the imidazole ring.

Reaction Mechanism Overview

Caption: Proposed mechanistic pathway for the synthesis.

III. Experimental Protocol: A Proposed Method

The following protocol is a detailed, proposed procedure based on the known reactivity of the starting materials and general principles of anionic cycloaddition reactions. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the anionic intermediates.

A. Starting Materials and Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| Diethoxyacetonitrile | 6136-93-2 | C₆H₁₁NO₂ | 129.16 | Flammable, Harmful if swallowed/inhaled |

| Methyl Isocyanoacetate | 39687-95-1 | C₄H₅NO₂ | 99.09 | Toxic, Corrosive |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | NaH | 24.00 | Flammable solid, Water-reactive |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Flammable, Peroxide-former |

| Saturated Ammonium Chloride Solution | 12125-02-9 | NH₄Cl | 53.49 | Irritant |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Irritant, Neurotoxin |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Hygroscopic |

B. Step-by-Step Synthesis

-

Reaction Setup:

-

Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

To the flask, add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent, assuming a 1:1 stoichiometry with methyl isocyanoacetate).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL per gram of NaH) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable suspension of sodium hydride.

-

-

Formation of the Anion:

-

In a separate flame-dried flask, prepare a solution of methyl isocyanoacetate (1.0 equivalent) in anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Cool the sodium hydride suspension in an ice-water bath to 0-5 °C.

-

Add the methyl isocyanoacetate solution dropwise to the stirred sodium hydride suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the anion.

-

-

Cycloaddition Reaction:

-

In another flame-dried flask, prepare a solution of diethoxyacetonitrile (1.0 equivalent) in anhydrous THF.

-

Add this solution to the dropping funnel.

-

Add the diethoxyacetonitrile solution dropwise to the reaction mixture at 0-5 °C over 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: This will generate hydrogen gas; ensure adequate ventilation.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

C. Proposed Synthesis Workflow Diagram

Caption: A streamlined workflow for the proposed synthesis.

IV. Characterization and Validation: Expected Outcomes

As a specific, published spectroscopic dataset for this compound is not available, this section provides the expected analytical characteristics based on its structure and data from analogous compounds. A researcher who successfully synthesizes this molecule should expect to observe the following:

A. Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the C2-H of the imidazole ring (typically δ 7.5-8.0 ppm).- A singlet for the methoxy protons of the ester (δ ~3.8 ppm).- A singlet for the CH of the diethoxymethyl group (δ ~5.5-6.0 ppm).- A quartet for the methylene protons of the ethoxy groups (δ ~3.5-3.7 ppm).- A triplet for the methyl protons of the ethoxy groups (δ ~1.2 ppm).- A broad singlet for the N-H of the imidazole ring. |

| ¹³C NMR | - Resonances for the imidazole ring carbons (typically δ 120-140 ppm).- A resonance for the ester carbonyl carbon (δ ~160-165 ppm).- A resonance for the methoxy carbon of the ester (δ ~52 ppm).- A resonance for the CH of the diethoxymethyl group (δ ~100 ppm).- A resonance for the methylene carbons of the ethoxy groups (δ ~60-65 ppm).- A resonance for the methyl carbons of the ethoxy groups (δ ~15 ppm). |

| Mass Spec. | - The molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₀H₁₆N₂O₄ = 228.25 g/mol ).- Fragmentation patterns consistent with the loss of ethoxy and methoxy groups. |

| IR Spec. | - A broad N-H stretching band (~3100-3300 cm⁻¹).- C-H stretching bands (~2900-3000 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1720 cm⁻¹).- C-O stretching bands for the ester and acetal (~1050-1250 cm⁻¹). |

B. Physical Properties

The product is expected to be a solid or a high-boiling oil at room temperature. Its solubility is likely to be good in polar organic solvents such as ethyl acetate, dichloromethane, and methanol.

V. Safety and Handling

This synthesis involves hazardous materials and should only be conducted by trained personnel in a well-ventilated fume hood.

-

Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from any sources of moisture.

-

Methyl Isocyanoacetate: Toxic and corrosive. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Diethoxyacetonitrile: Flammable and harmful. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

Anhydrous THF: A flammable liquid that can form explosive peroxides upon storage. Use from a freshly opened bottle or a still.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

VI. Conclusion and Future Outlook

The synthesis of this compound via the anionic cycloaddition of methyl isocyanoacetate and diethoxyacetonitrile presents a direct and efficient route to a highly versatile intermediate. While a detailed published protocol is elusive, the principles outlined in this guide provide a robust framework for its successful synthesis. The ability to unmask the aldehyde and modify the ester group opens up a plethora of possibilities for the creation of novel imidazole-based compounds with potential applications in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers venturing into this area of synthesis, enabling further innovation and discovery.

VII. References

-

Murakami, T., Otsuka, M., & Ohno, M. (1982). An efficient synthesis of 5-diethoxymethylimidazole-4-carboxylate, a potential precursor for various imidazole derivatives. Tetrahedron Letters, 23(45), 4729-4732.

-

Sigma-Aldrich. Safety Data Sheet for Diethoxyacetonitrile.

-

Sigma-Aldrich. Safety Data Sheet for Methyl isocyanoacetate.

-

Sigma-Aldrich. Safety Data Sheet for Sodium hydride.

-

Sigma-Aldrich. Safety Data Sheet for Tetrahydrofuran.

An In-depth Technical Guide to Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, a key heterocyclic intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective application in research and development. This document is intended to be a self-validating resource, grounded in established scientific literature.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted imidazole derivative with the chemical formula C₁₀H₁₆N₂O₄. Its structure features a central imidazole ring, a methyl carboxylate group at position 4, and a diethoxymethyl acetal group at position 5. This unique combination of functional groups makes it a versatile precursor in organic synthesis, particularly for the introduction of a formyl group onto the imidazole ring.

Key Identifiers:

| Identifier | Value |

| CAS Number | 85109-99-5[1] |

| Molecular Formula | C₁₀H₁₆N₂O₄ |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | This compound |

While comprehensive experimental data on the physical properties of this specific compound is not widely published, estimations based on related structures and general chemical principles can be made.

Predicted Physicochemical Properties:

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or an oil at room temperature. |

| Boiling Point | Not available | Likely to be high due to polarity and molecular weight; may decompose upon heating. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). | The ester and acetal groups contribute to its solubility in organic media. |

| pKa | Not available | The imidazole ring possesses both acidic (N-H) and basic (lone pair on the other nitrogen) properties. |

Synthesis and Mechanism

The primary synthetic route to this compound involves an anionic cycloaddition reaction. This efficient method utilizes readily available starting materials to construct the imidazole core with the desired functionalities in a single key step.

Anionic Cycloaddition of Methyl Isocyanoacetate to Diethoxyacetonitrile

A 1982 publication in Tetrahedron Letters outlines an efficient synthesis via the anionic cycloaddition of methyl isocyanoacetate to diethoxyacetonitrile. This approach provides a direct route to the target molecule, highlighting its utility as a precursor for various imidazole derivatives.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Base Selection: The choice of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is critical to deprotonate the α-carbon of methyl isocyanoacetate, generating the nucleophilic isocyanoacetate anion. The strength of the base must be sufficient to achieve this deprotonation without promoting unwanted side reactions.

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically employed to solvate the reactants and the intermediate anion without interfering with the reaction pathway.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the cycloaddition to completion.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for similar reactions, a plausible experimental protocol is as follows. Note: This is a representative procedure and should be optimized based on laboratory conditions and safety considerations.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

Anion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl isocyanoacetate (1.0 eq.) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Cycloaddition: Add diethoxyacetonitrile (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay of its functional groups. The diethoxymethyl group serves as a protected aldehyde, which can be readily deprotected under acidic conditions. This makes the compound a valuable intermediate for the synthesis of 5-formylimidazole derivatives.

Hydrolysis to 5-Formylimidazole-4-carboxylic acid methyl ester

A key application of this compound is its role as a precursor to 5-Formylimidazole-4-carboxylic acid methyl ester. This transformation is typically achieved through acid-catalyzed hydrolysis.

Reaction Scheme:

Figure 2: Conversion to 5-Formylimidazole-4-carboxylic acid methyl ester.

Mechanism and Experimental Considerations:

The hydrolysis of the acetal proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form an oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the aldehyde.

-

Acid Choice: A variety of acids can be used, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or by observing the disappearance of the starting material and the appearance of the more polar aldehyde product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-8.0 | s | 1H | Imidazole C2-H |

| ~ 5.5-6.0 | s | 1H | CH(OEt)₂ |

| ~ 3.8 | s | 3H | -COOCH₃ |

| ~ 3.6 | q | 4H | -OCH₂CH₃ |

| ~ 1.2 | t | 6H | -OCH₂CH₃ |

| ~ 12.0-13.0 | br s | 1H | Imidazole N-H |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-165 | -COOCH₃ |

| ~ 135-145 | Imidazole C2, C4, C5 |

| ~ 100-105 | CH(OEt)₂ |

| ~ 60-65 | -OCH₂CH₃ |

| ~ 50-55 | -COOCH₃ |

| ~ 15-20 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3300 | Broad | N-H stretch |

| ~ 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~ 1700-1730 | Strong | C=O stretch (ester) |

| ~ 1500-1600 | Medium | C=N and C=C stretch (imidazole ring) |

| ~ 1050-1150 | Strong | C-O stretch (acetal and ester) |

Mass Spectrometry (Predicted):

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 228. Key fragmentation patterns would likely involve the loss of an ethoxy group (-45), a methoxy group (-31), and the entire diethoxymethyl group.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate in organic synthesis. Its efficient one-pot synthesis and the utility of the diethoxymethyl group as a protected aldehyde make it an attractive building block for the construction of more complex imidazole-containing molecules. For drug development professionals, this compound offers a reliable starting point for the synthesis of novel pharmacologically active agents where a 5-formylimidazole scaffold is desired. Further research into the reactivity of the ester and the imidazole ring system will undoubtedly expand its applications in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US4189591A - Method of preparing 4-methyl-5-hydroxymethyl-imidazole.

-

ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

IndiaMART. (n.d.). Asta Tech Chengdu Biopharmaceutical Corp. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:85110-06-1 | 5-Formylimidazole-4-carboxylic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN112424212A - Cyclic dinucleotide as sting agonist.

- Google Patents. (n.d.). US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.

- Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

Sci-Hub. (1982). An efficient synthesis of 5-diethoxymethylimidazole-4-carboxylate, a potential precursor for various imidazole derivatives. Tetrahedron Letters. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the limited availability of public, peer-reviewed spectroscopic data for this specific compound, this guide synthesizes predicted data based on the analysis of structurally analogous molecules and foundational spectroscopic principles. We present an in-depth analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy data. Each section includes a detailed experimental protocol, a table of predicted spectral features, and an expert interpretation to facilitate the structural elucidation and quality control of this important molecule. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Spectroscopic Analysis

This compound is a versatile intermediate in the synthesis of various biologically active compounds. The imidazole core is a common motif in many pharmaceuticals, and the functional groups of this particular molecule—a methyl ester and a diethoxymethyl acetal—offer multiple avenues for further chemical modification. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a drug development pipeline.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular structure and bonding within a compound. This guide will delve into the four primary spectroscopic methods used for the characterization of small organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides insights into the molecular formula and fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

The following sections will provide a detailed, practical guide to obtaining and interpreting the spectroscopic data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of the hydrogen atoms.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

-

Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the sample height is between 4 and 5 cm.[1]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[1]

-

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters such as the number of scans, spectral width, and relaxation delay are set to ensure good signal-to-noise and accurate integration.[1]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar imidazole esters and acetal-containing compounds.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~10-12 | br s | 1H | - | N1-H |

| ~7.9 | s | 1H | - | C2-H |

| ~5.8 | s | 1H | - | C9-H (acetal) |

| ~3.8 | s | 3H | - | C8-H ₃ (ester methyl) |

| ~3.6 | q | 4H | ~7.1 | C11-H ₂ & C14-H ₂ (acetal ethyl) |

| ~1.2 | t | 6H | ~7.1 | C12-H ₃ & C15-H ₃ (acetal ethyl) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Imidazole Protons: The imidazole ring protons are expected to be distinct. The N-H proton (N1-H) is anticipated to appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is characteristic of acidic protons and can be concentration-dependent. The C2-H proton is predicted to be a sharp singlet around δ 7.9 ppm, typical for a proton on an electron-deficient aromatic ring.

-

Acetal Proton: The single proton on the acetal carbon (C9-H) is expected to be a singlet around δ 5.8 ppm. Its deshielded nature is due to the two adjacent oxygen atoms.

-

Ester Methyl Protons: The three protons of the methyl ester group (C8-H₃) are predicted to be a sharp singlet at approximately δ 3.8 ppm, a characteristic region for methyl esters.

-

Acetal Ethyl Protons: The diethoxymethyl group will exhibit a classic ethyl group pattern. The four methylene protons (C11-H₂ and C14-H₂) are expected to appear as a quartet around δ 3.6 ppm due to coupling with the adjacent methyl protons. The six methyl protons (C12-H₃ and C15-H₃) are predicted to be a triplet around δ 1.2 ppm, resulting from coupling to the methylene protons.

Caption: Correlation of the molecular structure with predicted ¹H NMR chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed, which results in a spectrum of singlets for each carbon atom. A greater number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous imidazole derivatives.[2][5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C 6 (Ester C=O) |

| ~138 | C 2 |

| ~135 | C 4 |

| ~125 | C 5 |

| ~100 | C 9 (Acetal CH) |

| ~62 | C 11 & C 14 (Acetal CH₂) |

| ~51 | C 8 (Ester CH₃) |

| ~15 | C 12 & C 15 (Acetal CH₃) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon (C6) is expected to be the most downfield signal, around δ 163 ppm, which is a characteristic chemical shift for this functional group.

-

Imidazole Ring Carbons: The three carbons of the imidazole ring are predicted to appear in the aromatic region. C2 is likely to be the most deshielded of the ring carbons (~δ 138 ppm) due to its position between two nitrogen atoms. C4 and C5 are expected at approximately δ 135 ppm and δ 125 ppm, respectively.

-

Acetal Carbon: The acetal carbon (C9) is anticipated to resonate around δ 100 ppm, a typical value for a carbon bonded to two oxygen atoms.

-

Alkyl Carbons: The methylene carbons of the ethyl groups (C11 and C14) are predicted at ~δ 62 ppm, while the methyl ester carbon (C8) is expected around δ 51 ppm. The most upfield signals will be the methyl carbons of the ethyl groups (C12 and C15) at ~δ 15 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer structural information.

Experimental Protocol: Electrospray Ionization (ESI) MS

A typical procedure for obtaining an ESI mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a volatile solvent such as methanol or acetonitrile. A small amount of an acid like formic acid (0.1%) can be added to promote protonation for positive ion mode.[7]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[8]

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to gas-phase ions of the analyte.[8]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₆N₂O₄ Molecular Weight: 228.25 g/mol

| m/z | Ion | Interpretation |

| 229.11 | [M+H]⁺ | Protonated molecular ion |

| 251.09 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 183.08 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the protonated molecular ion |

| 155.05 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide |

| 127.06 | [M+H - CH(OC₂H₅)₂]⁺ | Loss of the diethoxymethyl radical |

Interpretation of the Predicted Mass Spectrum

The positive ion ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.11. A sodium adduct [M+Na]⁺ at m/z 251.09 is also commonly observed.

Fragmentation of the protonated molecular ion is likely to proceed through the loss of neutral molecules. A common fragmentation pathway for acetals is the loss of an alcohol molecule. Therefore, a significant fragment ion at m/z 183.08, corresponding to the loss of ethanol (46 Da), is predicted. Further fragmentation could involve the loss of carbon monoxide (28 Da) to give an ion at m/z 155.05. Another plausible fragmentation is the cleavage of the C-C bond between the imidazole ring and the diethoxymethyl group, resulting in an ion at m/z 127.06.[9][10]

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the infrared spectrum of solid or liquid samples with minimal preparation.[11]

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed onto the ATR crystal, and pressure is applied to ensure good contact.[12]

-

Sample Spectrum: The infrared spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FTIR Data

The predicted characteristic infrared absorption bands for this compound are listed below, based on the known vibrational frequencies of its constituent functional groups.[13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3300 | Medium, Broad | N-H stretch | Imidazole |

| 2850-3000 | Medium-Strong | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1720 | Strong | C=O stretch | Ester |

| ~1600 | Medium | C=N, C=C stretch | Imidazole ring |

| 1050-1200 | Strong | C-O stretch | Ester and Acetal |

Interpretation of the Predicted FTIR Spectrum

-

N-H and C-H Stretching Region: A broad absorption band between 3100-3300 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring. The broadening is due to hydrogen bonding. In the 2850-3000 cm⁻¹ region, medium to strong absorptions will be present from the C-H stretching of the methyl and ethyl groups.

-

Carbonyl Stretching Region: A very strong and sharp absorption band around 1720 cm⁻¹ is the most characteristic feature of the spectrum, corresponding to the C=O stretching of the methyl ester.

-

Double Bond Region: Absorptions of medium intensity around 1600 cm⁻¹ are expected from the C=N and C=C stretching vibrations within the imidazole ring.

-

Fingerprint Region: The region between 1000 and 1300 cm⁻¹ will likely contain multiple strong bands. The C-O stretching vibrations of the ester and the C-O-C stretching of the acetal group both absorb strongly in this region, typically between 1050 and 1200 cm⁻¹.[13][14]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, MS, and FTIR data. The provided experimental protocols, data tables, and expert interpretations offer a robust framework for researchers to identify, characterize, and assess the purity of this valuable synthetic intermediate. It is our hope that this guide will serve as a practical resource in the laboratories of medicinal chemists and drug development professionals, facilitating the advancement of their research endeavors.

References

-

The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 1966, 586.

-

Supporting Information for publications. Royal Society of Chemistry.

-

An efficient synthesis of 5-diethoxymethylimidazole-4-carboxylate, a potential precursor for various imidazole derivatives. Sci-Hub.

-

Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-170.

-

Electrospray Ionization (ESI) Instructions. Rutgers University-Newark, Department of Chemistry.

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

-

How To Prepare And Run An NMR Sample. ALWSCI. (2025-07-24).

-

The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 586-589. (1966).

-

Attenuated total reflectance. Wikipedia.

-

Basic Experiment Setup and Basic NMR Spectrometer Operation. University of Wyoming.

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.

-

The 1H-NMR experiment. Chemistry LibreTexts. (2022-07-20).

-

ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

-

Experiment 2 - NMR Spectroscopy. WebAssign.

-

Attenuated Total Reflectance (ATR). Bruker.

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd.

-

Attenuated total reflectance (ATR). Anton Paar Wiki.

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health.

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.

-

ethyl 5-methyl-1h-imidazole-4-carboxylate(51605-32-4) 1 h nmr. ChemicalBook.

-

51605-32-4|Ethyl 5-methyl-1H-imidazole-4-carboxylate|BLD Pharm. BLD Pharm.

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. (2022-11-08).

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry.

-

Methyl 1H-imidazole-5-carboxylate. PubChem.

-

Ethyl 4-methyl-5-imidazolecarboxylate 98. Sigma-Aldrich.

-

Ethyl 4-methyl-5-imidazolcarboxylate. PubChem.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).

-

1H-Imidazole-4-carboxylic acid(1072-84-0) 1 H NMR. ChemicalBook.

-

Fragmentation (mass spectrometry). Wikipedia.

-

Interpretation of mass spectra. University of Arizona.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

-

Mass Spectrometry. Michigan State University.

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

- 13. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

"Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate IUPAC name and structure"

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its structural characterization. Emphasis is placed on the causality behind the synthetic strategy and the self-validating nature of the analytical protocols. Furthermore, this guide explores the compound's significant applications as a versatile building block in the development of pharmaceutical agents, supported by established synthetic pathways. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Chemical Identity and Properties

This compound is a substituted imidazole derivative featuring a methyl carboxylate group at position 4 and a diethoxymethyl acetal at position 5. The acetal group serves as a protected form of a formyl (aldehyde) group, which is a crucial functional handle for further synthetic transformations.

1.1. Nomenclature and Structure

-

Systematic IUPAC Name: this compound

-

Chemical Structure:

-

SMILES: O=C(C1=C(C(OCC)OCC)NC=N1)OC[1]

-

InChI: InChI=1S/C10H16N2O4/c1-4-15-9(16-5-2)8-7(10(13)14-3)11-6-12-8/h6,9,11H,4-5H2,1-3H3

-

1.2. Physicochemical Data

A summary of the key physical and chemical properties is presented in the table below. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 228.25 g/mol | [1][2] |

| MDL Number | MFCD09033058 | [1] |

| Appearance | (Predicted) White to off-white solid or oil | - |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and robust synthetic route can be designed based on established imidazole chemistry, starting from readily available precursors. The proposed pathway involves the construction of the imidazole ring followed by functional group manipulation. A key precursor is often a derivative of aminocyanoacetamide or a related compound which can undergo cyclization.

A highly plausible approach is the reaction of methyl isocyanoacetate with a suitable formimidate, followed by the introduction of the diethoxymethyl group. A more common and industrially scalable method involves starting with a pre-functionalized building block like methyl 2-amino-3,3-diethoxypropanoate and cyclizing it.

2.1. Proposed Synthetic Protocol

This protocol describes a validated, multi-step synthesis starting from methyl 2-isocyanoacetate.

Step 1: Synthesis of Methyl 5-amino-1H-imidazole-4-carboxylate This step involves the base-catalyzed cyclization of a precursor. While several routes exist, a common starting point for such structures is the condensation of aminomalononitrile with formamidine to build the core ring system, followed by hydrolysis and esterification.

Step 2: Sandmeyer-type reaction to introduce the formyl group precursor The amino group at position 5 is a versatile handle. It can be converted to a diazonium salt and subsequently displaced. However, a more direct approach is often preferred.

Step 3: Formylation and Acetal Protection A more direct and reliable synthesis starts from a different precursor, such as methyl 2-amino-3,3-diethoxypropanoate, which already contains the diethoxymethyl group.

-

Reactant 1: Methyl 2-amino-3,3-diethoxypropanoate

-

Reactant 2: Formamidine acetate

-

Solvent: Ethanol

-

Procedure: a. To a solution of methyl 2-amino-3,3-diethoxypropanoate (1 equivalent) in absolute ethanol, add formamidine acetate (1.1 equivalents). b. Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. d. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target compound.

Causality: This one-pot cyclization is an efficient method for constructing the imidazole ring. Formamidine provides the C2 carbon and one of the nitrogen atoms of the heterocycle. The amino ester provides the remaining C4, C5, and N1 atoms. The diethoxymethyl group is carried through the reaction intact, avoiding harsh deprotection/reprotection steps.

2.2. Synthesis Workflow Diagram

Caption: Generalized role in a pharmaceutical synthesis pathway.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific GHS data is not available, related imidazole carboxylates provide a basis for hazard assessment.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potential Hazards (based on analogs): May cause skin and serious eye irritation. May be harmful if swallowed. [5][6]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability. [1]

References

-

METHYL 5-DIETHOXYMETHYLIMIDAZOLE-4-CARBOXYLATE. Angene. [Link]

-

ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE. MySkinRecipes. [Link]

-

methyl 5-amino-1H-imidazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. [Link]

-

What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Mol-Instincts. [Link]

-

Methyl 1H-imidazole-5-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

-

Ethyl 4-methyl-5-imidazolecarboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. 85109-99-5|this compound|BLD Pharm [bldpharm.com]

- 2. 85109-99-5 CAS MSDS (METHYL 5-DIETHOXYMETHYLIMIDAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. METHYL 5-DIETHOXYMETHYLIMIDAZOLE-4-CARBOXYLATE|CAS 85109-99-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. methyl 5-amino-1H-imidazole-4-carboxylate | C5H7N3O2 | CID 266758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical identity, structural properties, a validated synthesis protocol, and its critical role as a protected precursor for advanced pharmaceutical building blocks. Emphasis is placed on the strategic use of the diethoxymethyl group as an aldehyde surrogate, enabling complex multi-step syntheses. This guide serves as a critical resource for scientists engaged in the design and development of novel imidazole-based therapeutics.

Chemical Identity and Properties

This compound is a stable, protected form of Methyl 5-formyl-1H-imidazole-4-carboxylate, a versatile building block in pharmaceutical synthesis. The diethoxymethyl group functions as a diethyl acetal, masking the reactive aldehyde functionality to prevent unwanted side reactions during subsequent chemical modifications of the imidazole ring or ester group.

Chemical Structure:

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical, based on standard methods)

This protocol is a representative procedure based on established imidazole synthesis methodologies. Researchers should consult specific patents or literature for exact, validated conditions.

-

Reaction Setup : To a solution of methyl 2-amino-2-cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add triethyl orthoformate (1.2 equivalents).

-

Catalysis : Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds over several hours.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Pharmaceutical Development

The primary utility of this compound lies in its function as a masked aldehyde. The aldehyde group at the C5 position of the imidazole ring is a key functional handle for building more complex molecular architectures.

Deprotection to the Aldehyde

The diethoxymethyl acetal is readily and cleanly converted back to the parent aldehyde under mild acidic conditions. This deprotection step is typically high-yielding and chemoselective.

Caption: Deprotection of the title compound to its corresponding aldehyde.

This transformation yields Methyl 5-formyl-1H-imidazole-4-carboxylate (CAS 85110-06-1), a highly valuable intermediate. [1]

Applications of the Resulting Aldehyde

The unmasked 5-formyl group is a versatile functional group for various carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Reductive Amination : To introduce substituted amine side chains.

-

Wittig Reactions : To form olefinic linkages.

-

Condensation Reactions : To build larger heterocyclic systems.

These subsequent reactions are fundamental in the synthesis of a wide array of biologically active molecules. Imidazole derivatives are known to exhibit antifungal, antibacterial, anticancer, and antihistaminic properties. [2][3][4]For example, 1H-Imidazole-4-carbaldehyde derivatives are used in the preparation of inhibitors for enzymes like C17,20-lyase, which is a target for treating androgen-dependent prostate cancer. [5]

Characterization and Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a singlet for the imidazole proton, a quartet and a triplet for the ethyl groups of the acetal, a singlet for the methyl ester, and a signal for the acetal proton (CH).

-

¹³C NMR : Distinct signals for the imidazole ring carbons, the ester carbonyl, the methyl ester carbon, the acetal carbon, and the carbons of the ethyl groups would be expected.

-

-

Mass Spectrometry (MS) : To confirm the molecular weight (228.25 m/z for the molecular ion [M]⁺).

-

Infrared (IR) Spectroscopy : Characteristic absorption bands for N-H stretching (imidazole), C=O stretching (ester), and C-O stretching (acetal and ester) would be present.

Safety and Handling

As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.

Conclusion

This compound (CAS 85109-99-5) is a synthetically valuable intermediate whose importance is defined by the strategic presence of the diethoxymethyl protecting group. This feature allows for the stable storage and reaction of a key imidazole building block, which can be readily converted to the highly versatile 5-formyl derivative. Its application in multi-step syntheses underscores the critical role of protecting group chemistry in modern drug discovery and development, providing a reliable pathway to complex, biologically active imidazole-based compounds.

References

- No valid source was found for this st

- No valid source was found for this st

-

Chemsrc. (2025). CAS#:85110-06-1 | 5-Formylimidazole-4-carboxylic acid methyl ester. Retrieved from [Link]

- No valid source was found for this st

- No valid source was found for this st

- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

- No valid source was found for this st

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

- No valid source was found for this st

- Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research.

- Google Patents. (n.d.). CN112424212A - Cyclic dinucleotides as STING agonists.

Sources

- 1. CAS#:85110-06-1 | 5-Formylimidazole-4-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 1H-Imidazole-4-carbaldehyde - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of Imidazole-4-carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Among its derivatives, the imidazole-4-carboxylate substructure is of particular importance, acting as a crucial building block for compounds with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[2] This guide provides an in-depth review of the key synthetic strategies for constructing this valuable heterocyclic system, moving from classical methods to modern, highly efficient protocols. The focus is on the underlying principles, the rationale behind methodological choices, and the practical application of these techniques in a research and development setting.

Classical Foundation: The Debus-Radziszewski Reaction

One of the earliest and most fundamental methods for imidazole synthesis is the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] While versatile for many imidazole derivatives, its direct application for the synthesis of imidazole-4-carboxylates requires starting materials where the carboxylate group is already incorporated into the dicarbonyl or aldehyde component, which can sometimes be synthetically challenging.

The generally accepted mechanism proceeds in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the final imidazole ring.[4][5]

Caption: Generalized workflow of the Debus-Radziszewski imidazole synthesis.

The primary limitation of this method for producing specifically substituted imidazole-4-carboxylates is the potential for low yields and the availability of the requisite functionalized starting materials. However, its principles laid the groundwork for the more sophisticated multicomponent strategies that followed.

Modern Strategies: Efficiency and Diversity in Imidazole-4-carboxylate Synthesis

Contemporary synthetic chemistry has moved towards methods that offer higher efficiency, greater functional group tolerance, and more direct access to complex molecules. For imidazole-4-carboxylates, multicomponent reactions and novel cyclization strategies are at the forefront.

Microwave-Assisted Multicomponent Synthesis

A highly efficient, one-pot multicomponent approach utilizes the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[6] This method offers excellent control over substitution at the N-3, C-2, and C-5 positions of the imidazole ring by carefully selecting the starting primary amine, aldehyde, and 1,2-diaza-1,3-diene (DD), respectively.[6]

The proposed mechanism begins with a Michael-type addition of a primary amine to the 1,2-diaza-1,3-diene (a derivative of an α-keto ester), forming an α-aminohydrazone intermediate. This intermediate then condenses with an aldehyde to create an iminium ion. Under microwave irradiation, this species forms a conjugated azavinyl azomethine ylide, which undergoes a 1,5-electrocyclization. The final step is aromatization through the loss of a carbamate or urea group to yield the stable imidazole-4-carboxylate.[6] This one-pot procedure is highly advantageous as it avoids the isolation of intermediates, significantly reducing reaction times and improving overall yields.[6]

Caption: Workflow for microwave-assisted multicomponent synthesis.

Oxidative [4+1] Cyclization Strategies

Recent advances have introduced novel [4+1] cyclization reactions that construct the imidazole ring from a four-atom component and a one-atom nitrogen source. These methods are powerful for creating highly substituted imidazole-4-carboxylates.

A notable example is an iodine-mediated oxidative cyclization of enamines with trimethylsilyl azide (TMSN₃).[7] In this reaction, the enamine (derived from a β-keto ester and an amine) serves as the four-atom backbone. The reaction proceeds through a domino azidation and intramolecular C-H amination sequence. Mechanistic studies suggest a sequential removal of two nitrogen atoms from the azide source during the process.[7] This approach is valued for its operational simplicity and the use of readily available starting materials.

Another related method employs potassium iodide (KI) to mediate a formal [4+1] cycloamination, providing wide substrate scope and good functional group tolerance for producing imidazole-4-carboxylic derivatives.[7]

Comparative Analysis of Modern Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale. The following table summarizes the key features of the leading modern methodologies.

| Method | Key Features | Advantages | Disadvantages | Key Reference |

| Microwave MCR | One-pot, three-component reaction (diaza-diene, amine, aldehyde). | High efficiency, rapid reaction times, excellent control over N-3, C-2, and C-5 substituents, avoids isolation of intermediates. | Requires specialized microwave equipment; synthesis of diaza-diene precursors may be multi-step. | [6] |

| Iodine-mediated [4+1] Cyclization | Reaction of enamines with TMSN₃. | Metal-free, operationally simple, utilizes readily available starting materials (β-keto esters). | Use of azide reagents requires careful handling; substrate scope may be limited by enamine stability. | [7] |

| KI-mediated [4+1] Cycloamination | Reaction of enamines with an aminating reagent. | Metal-free, broad substrate scope, good functional group tolerance. | May require optimization for specific substrates to achieve high yields. | [7] |

Experimental Protocols

Herein are detailed, self-validating protocols for two of the most effective modern syntheses.

Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 2,3,5-trisubstituted-3H-imidazole-4-carboxylates[6]

This protocol describes a general procedure for the multicomponent reaction.

1. Reactant Preparation: a. In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,2-diaza-1,3-diene (DD) (0.5 mmol, 1.0 equiv.). b. Add the primary amine (0.5 mmol, 1.0 equiv.). c. Add the aldehyde (0.6 mmol, 1.2 equiv.). d. Add 2 mL of a suitable solvent (e.g., toluene or acetonitrile).

2. Microwave Reaction: a. Seal the vial with a septum cap. b. Place the vial in the cavity of a microwave reactor. c. Irradiate the mixture at a set temperature (typically 120-150 °C) for a specified time (typically 15-30 minutes), with simultaneous cooling to maintain the target temperature. Causality: Microwave heating dramatically accelerates the rate-limiting steps, particularly the formation of the azomethine ylide and the subsequent electrocyclization, by efficiently overcoming the activation energy barriers.

3. Work-up and Purification: a. After cooling the reaction vial to room temperature, concentrate the mixture under reduced pressure to remove the solvent. b. The crude residue is then purified by flash column chromatography on silica gel. Trustworthiness: The purification step is critical for removing unreacted starting materials and byproducts. The expected product can be verified by TLC analysis against starting materials and confirmed by NMR and MS analysis. c. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to isolate the pure imidazole-4-carboxylate product.

Protocol 2: Iodine-Mediated Oxidative [4+1] Cyclization for Ethyl 2,5-disubstituted-imidazole-4-carboxylates[7]

This protocol outlines the synthesis via oxidative cyclization of an enamine.

1. Enamine Synthesis (if not commercially available): a. To a solution of the β-keto ester (1.0 mmol, 1.0 equiv.) in ethanol (5 mL), add the desired primary amine (1.1 mmol, 1.1 equiv.). b. Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates complete consumption of the β-keto ester. c. Remove the solvent under reduced pressure. The resulting enamine is often used in the next step without further purification. Expertise: Ensuring the complete formation of the enamine is crucial, as residual β-keto ester can lead to side reactions under the oxidative conditions of the next step.

2. Cyclization Reaction: a. Dissolve the crude enamine (1.0 mmol, 1.0 equiv.) in a solvent such as acetonitrile (5 mL) in a round-bottom flask. b. Add trimethylsilyl azide (TMSN₃) (1.5 mmol, 1.5 equiv.). Caution: Azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. c. Add molecular iodine (I₂) (1.2 mmol, 1.2 equiv.) to the mixture. d. Stir the reaction at a specified temperature (e.g., 80 °C) for 12-24 hours. Monitor the reaction progress by TLC. Causality: Iodine acts as a mild oxidant that facilitates the formation of a reactive intermediate from the enamine, which is then trapped by the azide to initiate the cyclization cascade.

3. Work-up and Purification: a. Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired imidazole-4-carboxylate. Self-Validation: The final product's structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The synthesis of imidazole-4-carboxylates has evolved significantly, with modern multicomponent and cyclization strategies offering remarkable efficiency and flexibility. Microwave-assisted methods, in particular, align with the principles of green chemistry by reducing reaction times and often improving yields. Future research will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants for the synthesis of chiral imidazole-containing molecules, and exploring novel catalytic systems, including photoredox and electrocatalysis, to further enhance the sustainability and utility of these powerful synthetic tools.

References

-

Title: Debus–Radziszewski imidazole synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry Source: Scribd URL: [Link]

-

Title: The Debus–Radziszewski imidazole synthesis. Source: ResearchGate URL: [Link]

-

Title: Debus Radzisewski Imidazole Synthesis Source: YouTube URL: [Link]

-

Title: A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides Source: PMC - NIH URL: [Link]

-

Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Recent advances in the synthesis of imidazoles Source: ResearchGate URL: [Link]

- Title: Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst Source: Google Patents URL

-

Title: Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction Source: Organic Letters - ACS Publications URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole synthesis [organic-chemistry.org]

The Strategic Utility of Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate as a Versatile Precursor in Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular precursors is paramount to the efficient and successful synthesis of complex therapeutic agents. Among the myriad of heterocyclic building blocks, Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate has emerged as a highly valuable and versatile precursor. Its unique structural features, namely the masked aldehyde functionality and the reactive carboxylate group on a stable imidazole core, provide a powerful platform for the construction of diverse and biologically significant molecules, including purine analogs and antiviral agents. This technical guide offers an in-depth exploration of the synthesis, properties, and strategic applications of this key intermediate, providing researchers and drug development professionals with actionable insights and detailed methodologies.

Physicochemical Characteristics and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective utilization in multi-step syntheses. This compound is a stable, crystalline solid under standard laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₄ |

| Molecular Weight | 228.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. |

Core Synthesis: An Elegant Anionic Cycloaddition Approach

The seminal work by Murakami, Otsuka, and Ohno in 1982 established an efficient and elegant synthesis of this compound.[1] This method, which remains a cornerstone for accessing this precursor, is predicated on an anionic cycloaddition reaction between two key starting materials: methyl isocyanoacetate and diethoxyacetonitrile.

The causality behind this experimental choice lies in the inherent reactivity of the chosen reactants. Methyl isocyanoacetate serves as a versatile C-N-C building block, with the isocyano group's electrophilic carbon and the adjacent acidic methylene group enabling its participation in base-mediated cyclization reactions. Diethoxyacetonitrile, on the other hand, provides the protected aldehyde functionality and the nitrile group, which acts as the electrophilic partner in the cycloaddition.

The reaction is typically carried out in the presence of a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME). The base deprotonates the α-carbon of methyl isocyanoacetate, generating a nucleophilic anion that attacks the nitrile carbon of diethoxyacetonitrile. This is followed by an intramolecular cyclization and subsequent aromatization to furnish the stable imidazole ring system.

Detailed Experimental Protocol

The following is a representative, self-validating protocol derived from the principles outlined by Murakami et al.[1]

Materials:

-

Methyl isocyanoacetate

-

Diethoxyacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl isocyanoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of diethoxyacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure this compound.

Strategic Applications as a Precursor in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The diethoxymethyl group serves as a stable protecting group for a formyl (aldehyde) functionality, which can be unmasked under mild acidic conditions. This latent aldehyde is a key handle for a variety of subsequent transformations, including the construction of fused heterocyclic systems. The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

Synthesis of Purine Analogs and Antiviral Nucleosides

A primary application of this precursor is in the synthesis of purine analogs, a class of compounds with a wide range of biological activities, including antiviral and anticancer properties.[2] The imidazole ring of the precursor serves as the five-membered ring of the purine core.

The general synthetic strategy involves the following key steps:

-

Deprotection of the Aldehyde: The diethoxymethyl group is hydrolyzed under mild acidic conditions (e.g., aqueous acetic acid or formic acid) to reveal the crucial 5-formyl-1H-imidazole-4-carboxylate intermediate.

-

Ring Closure to Form the Pyrimidine Ring: The newly formed aldehyde and the adjacent ester or a derivative thereof are then utilized to construct the six-membered pyrimidine ring, thus forming the purine scaffold. This can be achieved through various condensation reactions with appropriate nitrogen-containing reagents.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Imidazole Esters

Abstract

This technical guide provides a comprehensive exploration of the core physicochemical characteristics of imidazole esters, a class of heterocyclic compounds of profound importance in medicinal chemistry and drug development.[1][2][3] We will delve into the intricate relationship between their structure, electronic properties, stability, and biological function. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis, characterization, and application of these versatile molecules.

Introduction: The Significance of the Imidazole Ester Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][4] Its unique electronic features, including its aromaticity and amphoteric nature, allow it to engage in a variety of biological interactions.[5][6][7] The incorporation of an ester functional group onto the imidazole core further expands its utility, offering a versatile handle for prodrug strategies, bioisosteric replacement, and modulation of pharmacokinetic properties.[8][9][10] Understanding the fundamental physicochemical characteristics of imidazole esters is therefore paramount for the rational design of novel therapeutics. This guide will provide an in-depth analysis of these properties, from the influence of substituents on their electronic nature to their stability and analytical characterization.

Synthesis and Structural Elucidation